molecular formula C25H23NO B14417010 4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one CAS No. 80269-75-6

4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one

Cat. No.: B14417010
CAS No.: 80269-75-6
M. Wt: 353.5 g/mol
InChI Key: FGFRGHOMUSFWSW-UHFFFAOYSA-N
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Description

4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a butan-2-ylidene group attached to the azetidinone ring, along with three phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one typically involves the reaction of 1,3,3-triphenylazetidin-2-one with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the butan-2-ylidene group. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cell division processes, resulting in anticancer activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one: Unique due to the presence of the butan-2-ylidene group.

    1,3,3-Triphenylazetidin-2-one: Lacks the butan-2-ylidene group, resulting in different chemical and biological properties.

    4-(Butan-2-ylidene)-1,3-diphenylazetidin-2-one: Similar structure but with one less phenyl group, leading to variations in reactivity and activity.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butan-2-ylidene group, along with three phenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

80269-75-6

Molecular Formula

C25H23NO

Molecular Weight

353.5 g/mol

IUPAC Name

4-butan-2-ylidene-1,3,3-triphenylazetidin-2-one

InChI

InChI=1S/C25H23NO/c1-3-19(2)23-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)24(27)26(23)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3

InChI Key

FGFRGHOMUSFWSW-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1C(C(=O)N1C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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